molecular formula C20H22N4O5S B4378372 methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate

methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate

Cat. No.: B4378372
M. Wt: 430.5 g/mol
InChI Key: PBLSKADPPSTQKM-UHFFFAOYSA-N
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Description

Methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic molecule that features a diverse array of functional groups, including adamantane, nitro, and pyrazole

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate typically involves a multi-step process:

  • Formation of the pyrazole ring: : The pyrazole core can be synthesized through the reaction of a suitable hydrazine with a 1,3-diketone under acidic or basic conditions.

  • Nitro group introduction: : Nitration of the pyrazole ring can be achieved using nitric acid in the presence of sulfuric acid.

  • Incorporation of the adamantyl group: : Adamantyl substitution can be introduced via Friedel-Crafts alkylation using adamantane chloride and a Lewis acid catalyst such as aluminum chloride.

  • Coupling with thiophene: : The thiophene moiety can be introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.

Industrial production methods: Scaling up the synthesis to an industrial level requires optimization of reaction conditions to ensure high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: : The nitro group can be reduced to an amino group using reagents like hydrogen in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The adamantyl group can participate in nucleophilic substitution reactions under specific conditions.

  • Coupling reactions: : The thiophene carboxylate ester can undergo transesterification reactions with alcohols in the presence of an acid or base catalyst.

Common reagents and conditions used in these reactions:

  • Hydrogenation reactions: Pd/C, H2

  • Reduction: LiAlH4

  • Nitration: HNO3, H2SO4

  • Cross-coupling: Pd(PPh3)4, base, solvent

Major products formed from these reactions:

  • Reduction of the nitro group yields the corresponding amine.

  • Substitution of the adamantyl group leads to functionalized derivatives.

  • Coupling reactions produce thiophene derivatives with varied ester groups.

Scientific Research Applications

Methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate finds applications across several domains:

  • Chemistry: : It serves as a building block for the synthesis of novel heterocyclic compounds.

  • Biology: : Its derivatives exhibit potential as enzyme inhibitors and binding agents in biochemical assays.

  • Medicine: : The compound is under investigation for its potential anti-inflammatory and antimicrobial properties.

  • Industry: : It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its target application. For instance:

  • Biochemical interactions: : The nitro group may participate in redox reactions, while the adamantyl group could enhance binding affinity to certain proteins or enzymes.

  • Molecular targets and pathways: : In biological systems, potential targets include kinases, enzymes involved in metabolic pathways, and receptor proteins.

Comparison with Similar Compounds

Methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate is unique due to its combination of adamantyl and pyrazole moieties.

  • Similar compounds

    • 1-adamantyl-3-nitro-1H-pyrazole: Lacks the thiophene and ester groups.

    • Methyl 2-(1-adamantyl)-4-nitro-1H-imidazole-5-carboxylate: Shares adamantyl and nitro groups but differs in the heterocyclic core.

This compound’s uniqueness lies in the synergy of its structural components, which impart distinct physical, chemical, and biological properties.

Properties

IUPAC Name

methyl 3-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-29-19(26)17-14(2-3-30-17)21-18(25)16-15(24(27)28)10-23(22-16)20-7-11-4-12(8-20)6-13(5-11)9-20/h2-3,10-13H,4-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLSKADPPSTQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate

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